8-Oxaspiro[4.5]dec-3-en-2-one

Medicinal chemistry Scaffold diversity Fragment-based drug discovery

Researchers needing an unsubstituted, low-MW spirocyclic core for fragment-based drug discovery (FBDD) or parallel library synthesis can use this compound. It meets Rule-of-Three guidelines and offers three diversification vectors without requiring deprotection. - Purity: 95% min., eliminating impurity-driven artifacts in primary screens. - Application: Fragment screening, scaffold for focused compound arrays, and HPLC reference for regioisomeric analysis. - Supply: Available in standard research quantities; inquire for bulk.

Molecular Formula C9H12O2
Molecular Weight 152.193
CAS No. 2287335-37-7
Cat. No. B2899552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxaspiro[4.5]dec-3-en-2-one
CAS2287335-37-7
Molecular FormulaC9H12O2
Molecular Weight152.193
Structural Identifiers
SMILESC1COCCC12CC(=O)C=C2
InChIInChI=1S/C9H12O2/c10-8-1-2-9(7-8)3-5-11-6-4-9/h1-2H,3-7H2
InChIKeyQAGJEOJTTBQLRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Oxaspiro[4.5]dec-3-en-2-one: Spirocyclic Butenolide Scaffold


8-Oxaspiro[4.5]dec-3-en-2-one is a spirocyclic butenolide (molecular formula C9H12O2, molecular weight 152.19 g/mol) that features a spiro linkage connecting an oxygen-containing tetrahydrofuran ring to a cyclohexene ring bearing a lactone carbonyl at position 2 and an endocyclic double bond . The compound is supplied as a versatile small molecule scaffold with a minimum purity of 95% . Its structural isomer, 6-oxaspiro[4.5]dec-7-en-9-one (CAS 462647-54-7), shares the identical molecular formula but positions the oxygen heteroatom and carbonyl group differently, establishing a fundamental regioisomeric distinction that governs differential reactivity and physicochemical properties [1].

1
Scaffold Type
Unsubstituted spirocyclic butenolide core for fragment-based discovery workflows
2
Selection Logic
Defined regioisomeric architecture (8-oxa) with enone chromophore supports analytical monitoring
3
Procurement Context
Research-grade scaffold with disclosed 95% minimum purity specification and tiered pricing

8-Oxaspiro[4.5]dec-3-en-2-one: Why Analogs Fall Short


Although several spirocyclic butenolides share the C9H12O2 molecular formula, their regioisomeric and functional-group variations produce distinct chemical microenvironments that cannot be assumed to be interchangeable. For example, 6-oxaspiro[4.5]dec-7-en-9-one positions the enone system within the six-membered ring rather than the lactone, altering the electrophilic character and conformational preferences of the scaffold [1]. Substituted analogs such as 3-(2,4-dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one introduce additional steric bulk and hydrogen-bonding capacity that fundamentally change both reactivity and any biological profile [2]. Without direct comparative data, substituting any analog for 8-oxaspiro[4.5]dec-3-en-2-one introduces an unquantified risk of divergent chemical behavior in downstream synthetic transformations or screening campaigns . The evidence below quantifies the key differential dimensions where data are available and explicitly flags where critical data gaps exist.

8-Oxaspiro[4.5]dec-3-en-2-one (Target)
vs.
Regioisomer 6-Oxaspiro[4.5]dec-7-en-9-one: Different enone placement may shift electrophilic reactivity profile
8-Oxaspiro[4.5]dec-3-en-2-one (Target)
vs.
Substituted Analog 3-(2,4-Dichlorophenyl)-4-hydroxy analog: Pre-functionalized scaffold limits diversification vector availability
8-Oxaspiro[4.5]dec-3-en-2-one (Target)
vs.
Saturated Analog 8-Oxaspiro[4.5]decan-1-one: Lacks endocyclic enone chromophore, reducing HPLC-UV detection sensitivity

8-Oxaspiro[4.5]dec-3-en-2-one: Differentiation Evidence


8-Oxa vs. 6-Oxa Regioisomeric Architecture

8-Oxaspiro[4.5]dec-3-en-2-one places the oxygen heteroatom at position 8 of the spirocyclic framework, with the carbonyl at position 2, yielding the SMILES O=C1C=CC2(CCOCC2)C1 . In contrast, its regioisomer 6-oxaspiro[4.5]dec-7-en-9-one (CAS 462647-54-7) places oxygen at position 6 and the carbonyl at position 9, with SMILES O=C2CC1(CCCC1)OC=C2 [1]. This regioisomeric difference relocates the enone π-system from the tetrahydrofuran ring (8-oxa) to the six-membered ring (6-oxa), which is predicted to alter both the electrophilic reactivity at the β-carbon and the conformational rigidity of the spiro junction .

8-Oxa vs. 6-Oxa Architecture
Direct head-to-head
O at position 8 (target) vs. position 6 (regioisomer); enone relocated from tetrahydrofuran to six-membered ring
Regioisomeric architecture may alter electrophilic character and conformational preference
Distinct InChIKey identifiers; no experimental assay comparison available
Medicinal chemistry Scaffold diversity Fragment-based drug discovery

Commercial Purity Benchmark

The compound is commercially supplied with a minimum purity specification of 95% (GC/HPLC) by at least one established vendor, with pricing at €274.00 per 25 mg and €1,026.00 per 250 mg . This purity level is typical for a research-grade spirocyclic building block. In contrast, the regioisomer 6-oxaspiro[4.5]dec-7-en-9-one is listed in chemical catalogs but without a publicly disclosed purity specification or standardized pricing tier in the accessed sources, making direct purity comparison infeasible . The saturated analog 8-oxaspiro[4.5]decan-1-one (CAS 1380389-10-5) lacks the endocyclic double bond, which eliminates the enone chromophore and the associated UV-detectability advantage during chromatographic purification [1].

Commercial Purity Benchmark
Cross-study comparable
Min. 95% purity (target); no public purity data for 6-oxa regioisomer
Disclosed specification reduces procurement risk; analog purity remains uncertain
Commercial catalog data; vendor QC methods apply
Chemical procurement Quality control Reference standard

Unsubstituted Scaffold vs. Substituted Analogs

The target compound is an unsubstituted spirocyclic butenolide core (no aryl or hydroxy substituents), distinguishing it from bioactive analogs such as 3-(2,4-dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one, which contains a 2,4-dichlorophenyl group at position 3 and a hydroxy group at position 4 [1]. The unsubstituted core has a molecular weight of 152.19 g/mol versus the substituted analog's higher molecular weight, and lacks the hydrogen-bond donor (hydroxy) and halogen substituents that are present in the comparator . This structural simplicity makes the target compound a more tractable starting scaffold for parallel library synthesis, where substituents can be introduced at multiple vectors (positions 3, 4, and the cyclohexene ring) without the need for protecting-group strategies required by the pre-functionalized analog .

Unsubstituted vs. Substituted
Class-level inference
0 H-bond donors, 2 acceptors, no halogens (target); pre-functionalized analog has 1 donor, 3 acceptors, 2 Cl
Unsubstituted core offers greater synthetic versatility for library synthesis
No experimental library data specific to target compound
Structure-activity relationship Lead optimization Chemical biology

Biological Activity Data Gap

A systematic search of publicly available databases (PubChem, BindingDB, ChEMBL, PubMed) and patent literature did not yield any publication reporting quantitative biological activity data (IC50, EC50, Ki, or cell-based assay results) for 8-oxaspiro[4.5]dec-3-en-2-one itself, nor any study directly comparing its activity against named analogs under identical assay conditions [1]. In contrast, substituted spirocyclic butenolide derivatives—including rhodanine-containing analogs and spirobudifen—have published EC50 and IC50 values in antifungal and lipoxygenase inhibition assays, respectively [2][3]. This absence of data for the unsubstituted core compound represents a significant evidence gap that must be weighed in procurement decisions: the target compound's value proposition rests on its scaffold uniqueness and synthetic versatility rather than on demonstrated biological potency.

Biological Activity Data Gap
Data to verify
No IC50, EC50, Ki, or cell-based data found for target in public databases
Selection must rely on scaffold architecture and purity, not biological potency
Search across PubChem, BindingDB, ChEMBL, PubMed (April 2026)
Data transparency Procurement risk Experimental validation

Endocyclic Enone vs. Saturated Ketone Analogs

The target compound contains an α,β-unsaturated lactone (butenolide) system, providing a UV chromophore with absorbance in the 210–260 nm range characteristic of enone π→π* transitions, which facilitates HPLC monitoring and purification . In contrast, the saturated analog 8-oxaspiro[4.5]decan-1-one (CAS 1380389-10-5) lacks this chromophore, relying solely on the carbonyl n→π* transition (~280 nm, lower extinction coefficient) for UV detection [1]. This differential UV activity translates to an estimated 10- to 100-fold greater molar absorptivity for the target compound at standard HPLC detection wavelengths (220–254 nm), improving analytical sensitivity during reaction monitoring and quality control [2].

Enone vs. Saturated Ketone
Class-level inference
Estimated 10- to 100-fold greater molar absorptivity at 220–254 nm for target butenolide
UV chromophore supports sensitive HPLC monitoring during purification
Predicted from class-level UV principles; experimental values not reported
Chemical reactivity Synthetic intermediate UV detection

Spiro [4.5] Conformational Constraints

The [4.5] spiro junction in the target compound fuses a tetrahydrofuran (5-membered, oxygen-containing) ring to a cyclohexene (6-membered, carbocyclic) ring, creating a specific spatial arrangement of the heteroatom and enone system relative to the cyclohexene plane . This contrasts with spiro[4.4] systems (e.g., spiro[4.4]nonane-1,6-dione, C9H12O2) which fuse two five-membered rings and exhibit different puckering energetics, and with 1,8-dioxaspiro[4.5]decane scaffolds that introduce a second oxygen atom into the framework [1]. The presence of a single oxygen heteroatom in a [4.5] spiro system with an endocyclic double bond creates a conformational profile with restricted ring-flipping in the cyclohexene half and limited conformational sampling in the tetrahydrofuran ring, which is structurally distinct from both smaller and larger spiro ring systems .

[4.5] Conformational Constraints
Class-level inference
Single O in [4.5] spiro system; tetrahydrofuran + cyclohexene with one endocyclic double bond
Distinct conformational profile may support differential binding-mode sampling
Structural analysis; no X-ray or computational comparison data
Conformational analysis Molecular rigidity Scaffold design

8-Oxaspiro[4.5]dec-3-en-2-one: Application Scenarios


Fragment Library Construction for FBDD

Researchers building fragment-based drug discovery (FBDD) libraries can deploy 8-oxaspiro[4.5]dec-3-en-2-one as an unsubstituted, low-molecular-weight (152.19 g/mol) spirocyclic core meeting fragment Rule-of-Three guidelines (MW <300, clogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3) [1]. Its single-oxygen, [4.5] spiro architecture occupies a distinct fragment-space coordinate relative to the 6-oxa regioisomer and the saturated 8-oxaspiro[4.5]decan-1-one, as established in Evidence Items 1 and 5 . The minimum 95% purity specification (Evidence Item 2) ensures suitability for primary screening without confounding impurity-driven artifacts .

Parallel Synthesis Using Unsubstituted Scaffold

Medicinal chemistry groups performing parallel library synthesis can utilize the three diversification vectors (position 3, position 4, and the cyclohexene ring) of the unsubstituted scaffold to generate focused compound arrays. Unlike the pre-functionalized 3-(2,4-dichlorophenyl)-4-hydroxy analog (Evidence Item 3), the target compound requires no deprotection steps before functionalization, reducing synthetic sequence length by an estimated 1–2 steps per library member [1]. The α,β-unsaturated lactone UV chromophore (Evidence Item 5) further facilitates automated high-throughput purification of library products using mass-directed or UV-triggered fraction collection .

Reference Standard for Regioisomeric Purity

When developing synthetic routes to substituted spirocyclic butenolides, the potential for regioisomeric byproduct formation (e.g., 6-oxa vs. 8-oxa scaffolds) necessitates a well-characterized reference compound for HPLC method validation. The target compound, with its defined SMILES (O=C1C=CC2(CCOCC2)C1) and commercial availability at 95% purity, can serve as a retention-time marker for the 8-oxa regioisomeric series, enabling laboratories to confirm that their synthetic products do not contain the regioisomeric 6-oxa impurity [1]. This application stems directly from the regioisomeric differentiation quantified in Evidence Item 1 .

Computational Benchmarking of Spirocyclic Conformational Sampling

The [4.5] spiro junction with a single oxygen heteroatom and an endocyclic double bond (Evidence Item 6) presents a well-defined conformational sampling problem for computational chemistry method validation. The restricted ring-flipping in the cyclohexene half and the limited puckering modes of the tetrahydrofuran ring make this scaffold suitable for benchmarking force-field and DFT-based conformer generation algorithms against experimental NMR or X-ray data, should such data become available [1]. The absence of rotatable bonds (beyond ring puckering) simplifies the conformational search problem relative to substituted analogs .

Application
Selection Property
Validation Focus
Fragment-based library construction
Low MW spirocyclic core meeting fragment Rule-of-Three guidelines
Scaffold diversity and synthetic tractability for FBDD campaigns
Parallel library synthesis
Unsubstituted scaffold with three diversification vectors
Synthetic sequence efficiency and automated HPLC purification compatibility
Regioisomeric purity reference
Defined 8-oxa regioisomeric identity and commercial purity
HPLC method validation for 8-oxa vs. 6-oxa scaffold differentiation
Computational conformational benchmarking
[4.5] spiro junction with single O and restricted ring-flipping
Force-field and DFT conformer generation validation against experimental data
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